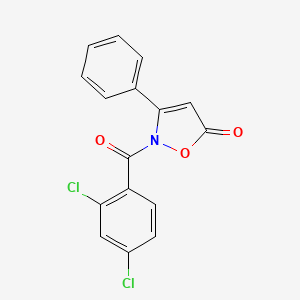

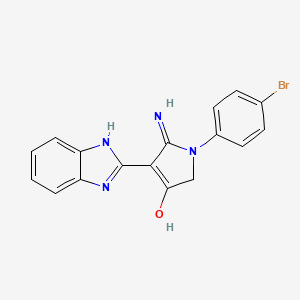

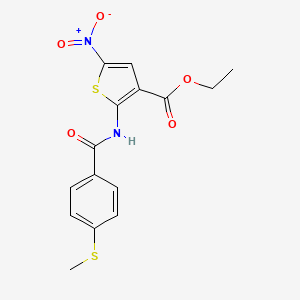

2-(2,4-dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorobenzoyl peroxide is classified as a diacyl peroxide . It’s commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its molecular formula is C14H6Cl4O4 .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzoyl peroxide involves the reaction of acyl chloride with hydrogen peroxide to prepare diacyl peroxide in an alkaline solution .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzoyl peroxide is C14H6Cl4O4 . The average mass is 380.007 Da and the monoisotopic mass is 377.902008 Da .Physical And Chemical Properties Analysis

The average mass of 2,4-Dichlorobenzoyl peroxide is 380.007 Da and the monoisotopic mass is 377.902008 Da .Applications De Recherche Scientifique

Plant Growth Regulation and Herbicide Activity

Isoxazolone derivatives are recognized for their utility in agriculture, specifically as plant growth regulators and herbicides. They have been prepared through reactions involving N-halogenocarbonylisoxazolone and amines, or the corresponding 3-hydroxyisoxazole with a carbamoyl halide. These compounds exhibit potential as herbicides and plant growth retardants (Zamet et al., 1979).

Photoredox Catalysis and Larvicidal Activity

Research into isoxazole-5(4H)-ones, which are structurally similar to 2-(2,4-dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone, has demonstrated their synthesis via photoredox catalysis. This method offers reduced reaction times and shows potential in producing bioactive molecules with larvicidal properties against Aedes aegypti, indicating their potential utility in controlling mosquito populations and combating mosquito-borne diseases (Sampaio et al., 2023).

Molecular Electronics

Isoxazolone derivatives have been incorporated into conjugated organic compounds, demonstrating large first molecular hyperpolarizabilities. This property is crucial for the development of high-speed electrooptic switching elements, which are vital for telecommunications applications. The incorporation of these compounds into poled-polymer electrooptic modulators has shown significant enhancements in electrooptic coefficients, paving the way for advanced molecular electronics (Marder et al., 1994).

Antimicrobial and Anti-inflammatory Agents

Isoxazolone derivatives have also been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies have led to the identification of novel compounds with potential therapeutic applications, underscoring the versatility and pharmacological relevance of isoxazolone derivatives (Kendre et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzoic acid, are known to be key intermediates in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners .

Mode of Action

It’s worth noting that similar compounds, such as di(2,4-dichlorobenzoyl) peroxide (dcbp), are commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .

Biochemical Pathways

2,4-dichlorobenzoate, a compound with a similar structure, is a key intermediate in the aerobic biodegradation of some pcb congeners .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 2,4-dichlorobenzoic acid, could potentially provide some insights .

Result of Action

Similar compounds, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .

Action Environment

Similar compounds, such as di(2,4-dichlorobenzoyl) peroxide (dcbp), have been noted for their reactivity or incompatibility, which may negatively affect safety requirements and concerns during chemical reactions .

Safety and Hazards

Orientations Futures

The demand for organic peroxides in the global market indicates gradual growth, especially in the Asia–Pacific region . Diacyl peroxides, such as dibenzoyl peroxide, di(2,4-dichlorobenzoyl) peroxide, and dicumyl peroxide are commonly used as radical initiators or catalysts in polymerization or crosslinked reactions .

Propriétés

IUPAC Name |

2-(2,4-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-11-6-7-12(13(18)8-11)16(21)19-14(9-15(20)22-19)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLRBOFJNIVBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2863981.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)

![2-Amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2863987.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2863988.png)